(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone

Description

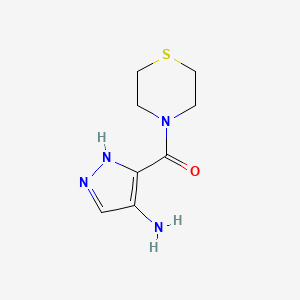

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 4-position and a thiomorpholino methanone moiety. Thiomorpholine, a six-membered ring containing one sulfur and three nitrogen atoms, distinguishes this compound from morpholine-based analogs. Its molecular weight is approximately 210–240 g/mol (exact value depends on the substituent configuration) .

Properties

Molecular Formula |

C8H12N4OS |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

(4-amino-1H-pyrazol-5-yl)-thiomorpholin-4-ylmethanone |

InChI |

InChI=1S/C8H12N4OS/c9-6-5-10-11-7(6)8(13)12-1-3-14-4-2-12/h5H,1-4,9H2,(H,10,11) |

InChI Key |

HHTXHYYDPWWHSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone typically involves the reaction of 4-amino-1H-pyrazole with thiomorpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, would be crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the thiomorpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone is a chemical compound with a pyrazole ring and a thiomorpholine moiety, possessing the molecular formula C8H12N4OS. It has potential therapeutic effects such as anti-inflammatory, analgesic, and antipyretic properties. The pyrazole part of the compound is known for inhibiting cyclooxygenase enzymes, which are involved in inflammation.

This compound) Applications

this compound's applications span various fields, especially in the pharmaceutical industry as an anti-inflammatory agent. Interaction studies are performed to understand the compound's interactions with biological targets, which helps researchers to understand its mechanism of action and to inform further development.

This compound) and Similar Compounds

Several compounds share structural or functional similarities with this compound.

- 4-Aminoantipyrine This is a pyrazole derivative with an amino group and known analgesic and antipyretic properties.

- Thiazolidinone derivatives These contain a thiazolidine ring and exhibit anti-diabetic activity.

- Pyrazole derivatives These have various substitutions on the pyrazole core and a broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of (4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Thiomorpholine vs.

- Amino Group Impact: The 4-amino substitution on pyrazole (as in the target compound) introduces a hydrogen bond donor, improving solubility but possibly increasing reactivity or instability in aqueous environments .

- Halogenated Derivatives: Compounds like (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)(thiomorpholino)methanone exhibit higher logP values (~3.0) due to hydrophobic Cl substituents, suggesting improved lipid solubility .

Key Observations :

- High-Yielding Methods: HATU-mediated amide coupling () is highly efficient for thiomorpholino methanones, achieving >90% yields.

- Reduction Reactions: Nitro-to-amine reductions (e.g., in ) are near-quantitative, enabling facile access to amino-substituted derivatives.

Stability and Reactivity

- Thermal Stability: Thiomorpholino methanones lacking hydrogen-bonding groups (e.g., phenyl derivatives) decompose at >200°C, while hydrogen-bond-rich analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit higher stability (288.7°C) .

- Aqueous Stability: Hydantoin derivatives with thiomorpholino groups undergo deamination in water , suggesting that the 4-amino group in the target compound may confer sensitivity to hydrolysis.

Biological Activity

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-1H-pyrazole with thiomorpholine derivatives. The reaction conditions can vary, but common methods include:

- Refluxing in solvent systems like ethanol or acetonitrile.

- Catalytic agents such as acetic acid to facilitate the reaction.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies demonstrate that these compounds can reduce tumor growth in xenograft models .

2. Anti-inflammatory Properties

Compounds containing pyrazole moieties have been evaluated for their anti-inflammatory effects. One study indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituents on the pyrazole ring significantly influence activity; for example, electron-withdrawing groups enhance antitumor effects.

- The presence of thiomorpholine enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.

Case Studies

Several studies illustrate the biological potential of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.